molecular formula C13H15NO B1613242 2'-Cyano-2,2-dimethylbutyrophenone CAS No. 898765-10-1

2'-Cyano-2,2-dimethylbutyrophenone

Cat. No.: B1613242
CAS No.: 898765-10-1
M. Wt: 201.26 g/mol
InChI Key: YGVNXUHHGVNJFA-UHFFFAOYSA-N
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Description

2’-Cyano-2,2-dimethylbutyrophenone is a chemical compound with the molecular formula C13H15NOThis compound is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 84-86°C.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Cyano-2,2-dimethylbutyrophenone typically involves the reaction of benzonitrile with 2,2-dimethylbutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

In industrial settings, the production of 2’-Cyano-2,2-dimethylbutyrophenone follows a similar synthetic route but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2’-Cyano-2,2-dimethylbutyrophenone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2’-Cyano-2,2-dimethylbutyrophenone has a wide range of applications in scientific research:

    Chemistry: Used as a photoinitiator in polymerization reactions, particularly in the production of coatings, adhesives, and inks.

    Biology: Studied for its potential use in photodynamic therapy due to its ability to generate reactive oxygen species upon exposure to UV light.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.

    Industry: Employed in the manufacturing of various polymer-based products, including dental materials and 3D printing resins.

Mechanism of Action

The primary mechanism of action of 2’-Cyano-2,2-dimethylbutyrophenone involves the absorption of UV light, leading to the formation of free radicals. These free radicals initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s ability to generate reactive oxygen species also makes it useful in photodynamic therapy, where it can induce cell death in targeted tissues .

Comparison with Similar Compounds

Similar Compounds

    Benzoin methyl ether: Another photoinitiator used in polymerization reactions.

    2-Hydroxy-2-methylpropiophenone: A photoinitiator with similar applications in the polymer industry.

    1-Hydroxycyclohexyl phenyl ketone: Used in UV-curable coatings and inks.

Uniqueness

2’-Cyano-2,2-dimethylbutyrophenone is unique due to its high efficiency as a photoinitiator and its ability to generate reactive oxygen species. This makes it particularly valuable in applications requiring rapid polymerization and in medical treatments involving photodynamic therapy.

Properties

IUPAC Name

2-(2,2-dimethylbutanoyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-4-13(2,3)12(15)11-8-6-5-7-10(11)9-14/h5-8H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVNXUHHGVNJFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C(=O)C1=CC=CC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642422
Record name 2-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898765-10-1
Record name 2-(2,2-Dimethyl-1-oxobutyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898765-10-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,2-Dimethylbutanoyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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